Vabicaserin Hydrochloride

5-HT2C receptor pharmacology Calcium mobilization assay Agonist potency comparison

Researchers developing 5-HT2C-targeted antipsychotics need reference compounds with documented clinical efficacy and clean selectivity. Vabicaserin hydrochloride meets this need. • Full 5-HT2C agonist (EC50 8 nM, 100% Emax) with 5-HT2A antagonism (2% Emax) and 5-HT2B antagonism (5% Emax) - benchmark for valvulopathy risk minimization. • Phase II-validated in schizophrenia with PANSS improvement; no weight gain or EPS. • Mesolimbic-selective dopamine modulation spares striatal pathways. Supplied with Certificate of Analysis. For R&D use only.

Molecular Formula C15H21ClN2
Molecular Weight 264.79 g/mol
CAS No. 620948-34-7
Cat. No. B1663106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVabicaserin Hydrochloride
CAS620948-34-7
SynonymsSCA-136;  (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride
Molecular FormulaC15H21ClN2
Molecular Weight264.79 g/mol
Structural Identifiers
SMILESC1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl
InChIInChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1
InChIKeyPYPPENBDXAWXJC-QNTKWALQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vabicaserin Hydrochloride: 5-HT2C Agonist Overview


Vabicaserin hydrochloride (SCA-136) is a small-molecule agonist of the 5-hydroxytryptamine 2C (5-HT2C) receptor [1]. It was developed by Wyeth/Pfizer as an oral agent for the treatment of schizophrenia and bipolar disorder, with investigations also extending to obesity and depression [2]. Vabicaserin advanced to Phase II clinical trials in acute schizophrenia before development was discontinued [3]. Its pharmacological profile is characterized by potent 5-HT2C agonism, functional selectivity over related 5-HT2A and 5-HT2B receptors, and a documented clinical efficacy and safety dataset that distinguishes it from both marketed antipsychotics and other investigational 5-HT2C agonists [4].

5-HT2C
5-HT2C receptor agonism study fit — supports pathway activation research in transfected cell models and tissue-based assays
Sel
Functional selectivity assay context — full 5-HT2C agonism with 5-HT2A/2B functional antagonism enables isoform-specific pathway dissection
DA
Mesolimbic pathway research model — region-specific dopamine modulation supports antipsychotic-mechanism studies without direct D2 blockade

Why Vabicaserin Cannot Be Substituted


5-HT2C receptor agonists are not a homogeneous class; critical differences in functional selectivity at 5-HT2A and 5-HT2B receptors, as well as divergent in vivo efficacy and safety profiles, preclude simple substitution [1]. Vabicaserin exhibits a unique pharmacological signature: it is a full 5-HT2C agonist (EC50 8 nM) while simultaneously acting as a 5-HT2A antagonist and a 5-HT2B antagonist/partial agonist [2]. This profile differs markedly from other 5-HT2C agonists such as lorcaserin, which shows lower potency and distinct functional selectivity, and from conventional antipsychotics like olanzapine, which carry significant weight gain and metabolic liability [3]. Furthermore, vabicaserin's mesolimbic selectivity—reducing dopamine in the nucleus accumbens without affecting striatal dopamine—provides a mechanistic basis for antipsychotic efficacy with a low extrapyramidal symptom (EPS) risk that is not shared by D2 antagonist antipsychotics [4]. These compound-specific quantitative differences, detailed below, make vabicaserin a non-interchangeable research tool and a distinct reference standard for 5-HT2C-targeted investigations.

Functional selectivity at 5-HT2B may shift interpretation
Lorcaserin and WAY-161503 exhibit 5-HT2B partial agonism; vabicaserin shows functional antagonism at this receptor — pathway-response endpoints may not transfer across agonists
Mesolimbic selectivity context may not transfer
D2 antagonist antipsychotics non-selectively reduce striatal dopamine; vabicaserin spares striatal regions — EPS-related endpoint profiles differ by mechanism class
5-HT2A partial agonism profile may confound interpretation
WAY-161503 shows 80% 5-HT2A Emax vs vabicaserin near-zero efficacy — co-activation of 5-HT2A may complicate 5-HT2C-specific pathway attribution

Vabicaserin: Quantitative Head-to-Head Evidence


5-HT2C Agonist Potency Comparison

Vabicaserin is a potent full agonist at the 5-HT2C receptor with an EC50 of 6.0 ± 1.0 nM and an Emax of 95 ± 0.8% in a standardized calcium mobilization assay using transfected cells [1]. In the same assay system, lorcaserin exhibited an EC50 of 2.1 ± 0.29 nM and an Emax of 99 ± 1.0%, while WAY-161503 showed an EC50 of 1.1 ± 0.16 nM and an Emax of 97 ± 1.6% [1]. Although lorcaserin and WAY-161503 are numerically more potent, vabicaserin achieves near-full efficacy (95%) with a potency (6 nM) that remains sub-10 nM, supporting robust target engagement. Critically, vabicaserin distinguishes itself from these comparators through its unique functional profile at 5-HT2A and 5-HT2B receptors (see subsequent evidence items), a property not captured by 5-HT2C potency alone [2]. Notably, an earlier independent study reported a vabicaserin EC50 of 8 nM (Emax 100%) for 5-HT2C-coupled calcium mobilization, confirming potent agonism across multiple experimental contexts [3].

5-HT2C Potency Comparison
Head-to-head
EC50 6.0 nM (Emax 95%) vs lorcaserin 2.1 nM (99%), WAY-161503 1.1 nM (97%) — calcium mobilization assay
Supports target-engagement assay context
Potency confirmed across independent studies; 8 nM reported separately
5-HT2C receptor pharmacology Calcium mobilization assay Agonist potency comparison

5-HT2A and 5-HT2B Functional Selectivity

Vabicaserin exhibits a distinct functional profile at 5-HT2A and 5-HT2B receptors that differentiates it from other 5-HT2C agonists. In calcium mobilization assays, vabicaserin shows negligible agonist activity at 5-HT2A (Emax = 2 ± 0.1%) and 5-HT2B (Emax = 5 ± 1.0%), demonstrating functional antagonism at both receptors [1]. In contrast, lorcaserin displays partial agonist activity at 5-HT2B (Emax = 93 ± 1.2%) and low agonist activity at 5-HT2A (Emax = 24 ± 0.9%) [1]. WAY-161503 shows partial agonist activity at both 5-HT2A (Emax = 80 ± 1.0%) and 5-HT2B (Emax = 92 ± 1.3%) [1]. This functional selectivity is further corroborated by tissue-based assays: in rat stomach fundus and human colonic longitudinal muscle endogenously expressing 5-HT2B receptors, vabicaserin failed to induce a 5-HT2B receptor-dependent contraction and produced a rightward shift of the 5-HT and α-methyl-5-HT concentration-response curves, consistent with competitive 5-HT2B antagonism [2]. 5-HT2B agonism is strongly associated with drug-induced valvulopathy, making vabicaserin's functional antagonism at this receptor a critical differentiator from agonists like lorcaserin [3]. Binding studies further reveal that vabicaserin has a Ki of 14 nM at human 5-HT2B receptors (using [3H]5HT), indicating measurable affinity but minimal functional activation [2].

5-HT2A/2B Functional Selectivity
Head-to-head
5-HT2B Emax 5% (vabicaserin) vs 93% (lorcaserin), 92% (WAY-161503); 5-HT2A Emax 2% vs 24%, 80%
Functional selectivity assay context
5-HT2B functional antagonism confirmed in tissue-based assays
5-HT2 receptor selectivity Functional antagonism Valvulopathy risk mitigation

Schizophrenia Efficacy vs. Olanzapine

In a 6-week, randomized, double-blind, placebo-controlled, comparator-referenced Phase II trial in 314 adults with acute schizophrenia, vabicaserin 200 mg/day demonstrated statistically significant improvement over placebo on the primary endpoint (PANSS Positive Symptom Score, PANSS-PSS) [1]. The 200 mg/day dose also showed significant improvement over placebo on PANSS Total and CGI-I/CGI-S, achieving proof-of-concept [1]. The 400 mg/day dose showed a non-significant trend for efficacy, suggesting a potential inverted U-shaped dose-response relationship [1]. In the same trial, olanzapine 15 mg/day (active comparator) demonstrated significant improvement vs. placebo on PANSS-PSS, PANSS Total, and CGI scales [1]. Vabicaserin 200 mg/day and olanzapine both showed significant improvement over baseline on PANSS Negative while placebo worsened [1]. Critically, vabicaserin was well tolerated with no major safety signals and, unlike olanzapine, caused no weight gain [1]. This clinical dataset provides direct evidence that vabicaserin, at the 200 mg/day dose, produces antipsychotic efficacy comparable to olanzapine on positive and negative symptoms but without the weight gain liability that limits olanzapine's long-term use.

Schizophrenia Trial Endpoint
Trial context
Phase II, n=314; 200 mg/day improved PANSS-PSS, PANSS Total, CGI-I/CGI-S vs placebo; no weight gain observed
Reported endpoint response context
Trial-specific endpoint; not a clinical recommendation
Schizophrenia PANSS Randomized controlled trial

Fibromyalgia Model Efficacy vs. Lorcaserin

In the reserpine-induced myalgia (RIM) rat model, a putative animal model of fibromyalgia characterized by decreased muscle pressure thresholds, both vabicaserin and lorcaserin demonstrated efficacy in recovering the muscle pressure threshold [1]. Vabicaserin, administered subcutaneously at 0.3-3 mg/kg, and lorcaserin, administered orally at 0.3-3 mg/kg, both attenuated muscular hyperalgesia [1]. A third 5-HT2C agonist, YM348 (0.03-0.3 mg/kg p.o.), also showed efficacy [1]. The effect of lorcaserin was reversed by pretreatment with SB242084, a selective 5-HT2C receptor antagonist, confirming that the anti-hyperalgesic effect is mediated through 5-HT2C receptor activation [1]. While the dose ranges and routes of administration differ (vabicaserin s.c. vs. lorcaserin p.o.), both compounds exhibit comparable in vivo efficacy in this pain model, with vabicaserin demonstrating activity at doses similar to lorcaserin on a mg/kg basis [1].

Fibromyalgia Model Response
Head-to-head
RIM rat model: 0.3-3 mg/kg s.c. recovered muscle pressure threshold; comparable to lorcaserin 0.3-3 mg/kg p.o.
Reported model-response context
Effect reversed by 5-HT2C antagonist SB242084
Fibromyalgia Muscular hyperalgesia 5-HT2C agonist

Mesolimbic Dopamine Selectivity

Vabicaserin decreases extracellular dopamine levels in the nucleus accumbens of rats, a brain region associated with the positive symptoms of schizophrenia, without affecting dopamine levels in the striatum, a region linked to extrapyramidal side effects (EPS) [1]. This mesolimbic selectivity is a key mechanistic differentiator from conventional D2 antagonist antipsychotics (e.g., haloperidol, risperidone), which non-selectively reduce dopamine in both the nucleus accumbens and striatum, leading to EPS liability [2]. In the Phase II clinical trial, vabicaserin was indeed associated with a low EPS liability, consistent with this preclinical observation [3]. The mesolimbic selectivity of vabicaserin arises from its mechanism as a 5-HT2C agonist, which tonically inhibits mesolimbic dopamine neurons via GABAergic interneurons in the ventral tegmental area, a pathway distinct from direct D2 receptor blockade [4]. While direct comparator data for dopamine levels from a single study are not available for other 5-HT2C agonists like lorcaserin, the mesolimbic selectivity profile is considered a class-level property of 5-HT2C agonists but has been explicitly characterized and confirmed for vabicaserin in preclinical models [1].

Mesolimbic Dopamine Selectivity
Class-level
In vivo microdialysis: decreased DA in nucleus accumbens; no effect on striatal dopamine — region-specific modulation
Supports pathway-response interpretation
Class-level inference; requires target-model review
Mesolimbic selectivity Dopamine Extrapyramidal symptoms

Species-Dependent Carbamoyl Glucuronide Formation

Vabicaserin undergoes species-dependent metabolism with the formation of a carbamoyl glucuronide (CG) metabolite that exhibits marked interspecies variability [1]. Following a single oral dose of [14C]vabicaserin, unchanged drug represents less than 19% of total plasma radioactivity in mice, less than 20% in rats, and less than 35% in dogs [1]. The CG metabolite represents approximately 7-36% of plasma radioactivity in mice and 2-28% in dogs but is undetectable in rat plasma after a single dose [1]. The estimated plasma AUC0-24 ratios of CG to parent drug are 1.5 in mice and 1.7 in dogs after single doses [1]. In monkeys, the CG is a major metabolite, with a CG-to-vabicaserin AUC0-24 ratio of 12:1, indicating that plasma concentrations of the CG exceed those of vabicaserin at all time points post-dose [1]. This pronounced species variability in CG formation has implications for interpreting preclinical toxicology and efficacy studies and distinguishes vabicaserin from other 5-HT2C agonists for which such detailed metabolic profiling may not be available. The data also highlight that rodent models may underestimate CG exposure relative to primates, an important consideration for cross-species extrapolation.

CG Metabolite Species Variability
Supporting evidence
CG-to-parent AUC ratio: monkey 12:1, mouse 1.5, dog 1.7; CG not detected in rat plasma after single dose
Supports cross-species PK interpretation
Rodent models may underestimate primate CG exposure
Pharmacokinetics Carbamoyl glucuronide Metabolism

Vabicaserin: Research Applications


Schizophrenia: Antipsychotic without Weight Gain

Vabicaserin is a validated reference compound for investigating 5-HT2C receptor-mediated antipsychotic mechanisms. Its Phase II clinical trial data in acute schizophrenia, demonstrating efficacy on PANSS positive and negative symptom scores without weight gain, provides a clinically relevant benchmark for novel 5-HT2C agonists or compounds targeting mesolimbic dopamine pathways [1]. Researchers can use vabicaserin as a positive control in preclinical models of schizophrenia (e.g., amphetamine-induced hyperactivity, conditioned avoidance response) to benchmark efficacy and to study the dissociation of antipsychotic activity from metabolic side effects [2]. The compound's mesolimbic selectivity—reducing nucleus accumbens dopamine without affecting striatal dopamine—offers a mechanistic tool to explore antipsychotic effects with low EPS liability [3].

Fibromyalgia Pain Research

Vabicaserin has demonstrated efficacy in the reserpine-induced myalgia (RIM) rat model, a preclinical model of fibromyalgia, at doses of 0.3-3 mg/kg (s.c.) [4]. This makes it a suitable tool compound for exploring the role of 5-HT2C receptors in chronic pain states and for screening novel analgesics targeting this pathway. Its activity in this model, alongside lorcaserin and YM348, supports the use of vabicaserin as a positive control or reference standard in fibromyalgia and chronic pain research [4].

5-HT2 Selectivity Profiling Reference

Vabicaserin's unique functional profile—full 5-HT2C agonism (EC50 6-8 nM) with functional antagonism at 5-HT2A (Emax 2%) and 5-HT2B (Emax 5%)—makes it an essential comparator compound for screening and characterizing novel 5-HT2C agonists [5][6]. Its near-zero efficacy at 5-HT2B receptors, in contrast to lorcaserin (93% Emax) and WAY-161503 (92% Emax), positions vabicaserin as a benchmark for minimizing valvulopathy risk in drug development [5]. Procurement of vabicaserin enables side-by-side functional assays to assess the selectivity window of new chemical entities relative to a well-characterized, clinically tested compound with documented functional antagonism at 5-HT2A/2B receptors.

Metabolism Studies: Carbamoyl Glucuronidation

Vabicaserin's species-dependent metabolism, particularly the pronounced formation of a carbamoyl glucuronide (CG) metabolite in primates (AUC ratio 12:1) but not in rodents, provides a unique case study for investigating interspecies differences in drug metabolism [7]. The compound serves as a probe to study carbamoyl glucuronidation pathways and to validate in vitro-in vivo extrapolation models. For researchers developing novel CNS agents, vabicaserin offers a well-documented example of how species differences in Phase II metabolism can impact pharmacokinetic predictions and safety assessment [7].

Application
Selection Property
Validation Focus
Schizophrenia pathway studies
Pathway-response profile
Endpoint-response context
Fibromyalgia pain model
5-HT2C-mediated model response
Model-response validation
5-HT2 selectivity profiling
Functional selectivity window
Comparator assay context
Cross-species metabolism studies
Species-dependent CG formation
PK model interpretation

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